苯基苯乙酸酯

描述

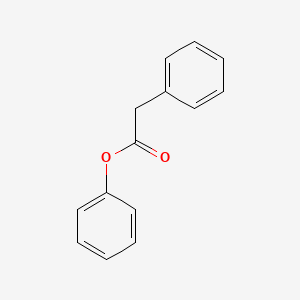

Phenyl phenylacetate is an organic compound with the linear formula C6H5CH2CO2C6H5 . It is used as a fragrance ingredient due to its pleasant and fruity aroma . It belongs to the family of esters, which are mainly used in flower fragrance compositions and as fixatives .

Synthesis Analysis

Phenyl phenylacetate can be synthesized by reacting phenol with acetic anhydride or acetyl chloride . Another method involves the hydrolysis of benzyl cyanide . In a specific procedure, a mixture of alcohol, concentrated sulfuric acid, and benzyl cyanide is heated to boiling over a low flame for six to seven hours .

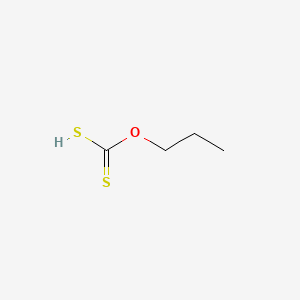

Molecular Structure Analysis

The molecular weight of Phenyl phenylacetate is 212.24 . The SMILES string representation of its structure is O=C(Cc1ccccc1)Oc2ccccc2 .

Chemical Reactions Analysis

Phenylacetate, a related compound, can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Physical And Chemical Properties Analysis

Phenyl phenylacetate is a solid at room temperature . It has a boiling point of 158 °C/7 mmHg and a melting point of 40-42 °C .

科学研究应用

Synthesis of Chemicals

Phenyl phenylacetate can be used in the green and sustainable synthesis of chemicals from renewable feedstocks . For instance, it can be efficiently converted from L-phenylalanine into 2-phenylethanol (2-PE) and phenylacetic acid (PAA) through enzymatic cascades .

Perfume Industry

Phenyl phenylacetate has a honey-like odor, even in low concentrations . This makes it a valuable ingredient in the perfume industry .

Production of Penicillin G

Phenyl phenylacetate is used in the production of Penicillin G . Penicillin G is a widely used antibiotic that fights bacteria in the body.

Production of Diclofenac

Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is produced using phenyl phenylacetate . Diclofenac works by reducing substances in the body that cause pain and inflammation.

Plant Hormone

Phenyl phenylacetate has been found to be an active auxin, a type of plant hormone . It is found predominantly in fruits, although its effect is much weaker than the effect of the basic auxin molecule indole-3-acetic acid .

Antimicrobial Properties

Phenyl phenylacetate is naturally produced by the metapleural gland of most ant species and used as an antimicrobial . This helps ants to protect their colonies from microbial infections.

Metabolic Pathways

Phenyl phenylacetate is a catabolite of phenylalanine . It is also the oxidation product of phenethylamine in humans following metabolism by monoamine oxidase and subsequent metabolism of the intermediate product, phenylacetaldehyde, by the aldehyde dehydrogenase enzyme .

Bacterial Catabolic Pathway

Phenyl phenylacetate is key to investigating the bacterial phenylalanine and phenylacetate catabolic pathway . It can be chemically transformed or enzymatically converted to phenylacetyl-CoA, the first enzyme of the pathway .

安全和危害

属性

IUPAC Name |

phenyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVNNHYNCCJCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222527 | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl phenylacetate | |

CAS RN |

722-01-0 | |

| Record name | Phenyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

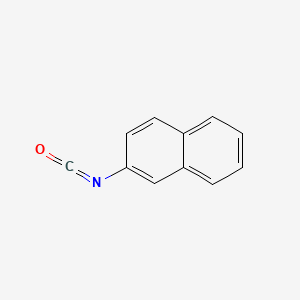

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)